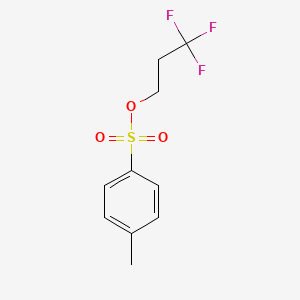

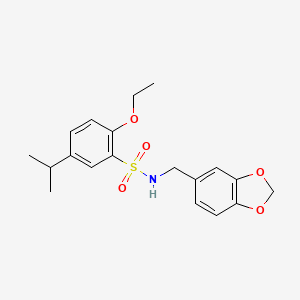

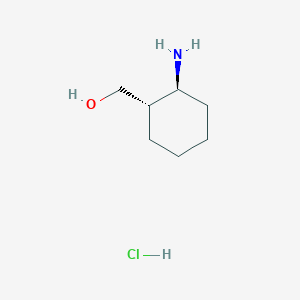

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research for its unique properties and effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

Thiazolecarboxylic Acid Derivatives : Ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid were acylated to yield 2-acetyl(arylsulfonyl)amino derivatives. These derivatives were further modified into esters and used for synthesizing various substituted derivatives (Dovlatyan et al., 2004).

Synthetic Modifications for Antimicrobial Study : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate were synthesized, and their structures were confirmed using various spectral techniques. These compounds exhibited antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).

Strecker Approach : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates was developed. This involved addition reactions and cyclization processes to yield the target heterocycles (Cheng et al., 2016).

Antitumor Activity

- Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs : Synthesis of these analogs was reported, and they demonstrated potential anticancer activity in vitro against human tumor cell lines (El-Subbagh et al., 1999).

Photophysical Properties

- Photoarylation-Photoisomerization : The photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate and benzene was studied, resulting in ethyl 3-phenylisothiazole-4-carboxylate. These compounds were analyzed for their photophysical properties and singlet-oxygen sensitizing capabilities (Amati et al., 2010).

Various Syntheses and Applications

- Oxidative Cyclization : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate was converted into benzcarbazoloquinones through oxidative cyclization (Rajeswaran et al., 1994).

- Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for various analogs, demonstrating the versatility of these compounds in synthetic chemistry (Boy et al., 2005).

- Phosphine-Catalyzed Annulation : This synthesis process was employed to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in complex organic syntheses (Zhu et al., 2003).

Biological Activities

- Fungicidal and Insecticidal Activity : Novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their biological activities, showing fungicidal and insecticidal properties (Liu et al., 2004).

- Antitrypanosomal Activity : Derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole were synthesized and tested against Trypanosoma brucei, the pathogen causing human African trypanosomiasis, demonstrating significant inhibitory activity (Patrick et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S2/c1-7-30-21(27)19-16(6)23-22(31-19)24-20(26)17-8-10-18(11-9-17)32(28,29)25(12-14(2)3)13-15(4)5/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIQDDKBHUGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)

![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)

![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)